molecular formula C19H15ClO3 B15215438 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3h)-one

Cat. No.: B15215438
M. Wt: 326.8 g/mol
InChI Key: SJUMKHSTZANKEF-RVDMUPIBSA-N
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Description

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is an organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-ethoxyacetophenone in the presence of a base. The reaction proceeds through the formation of an intermediate chalcone, which then undergoes cyclization to form the furanone ring. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom in the chlorobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Sodium methoxide or other nucleophiles in polar solvents

Major Products

    Oxidation: Furan-2,3-dione derivatives

    Reduction: Corresponding alcohols

    Substitution: Substituted benzylidene derivatives

Scientific Research Applications

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorobenzylidene)-5-phenylfuran-2(3H)-one: Lacks the ethoxy group, which may affect its chemical properties and applications.

    3-(2-Bromobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one: Contains a bromine atom instead of chlorine, which can influence its reactivity and biological activity.

    3-(2-Chlorobenzylidene)-5-(4-methoxyphenyl)furan-2(3H)-one: Contains a methoxy group instead of an ethoxy group, which may alter its solubility and interactions with other molecules.

Uniqueness

3-(2-Chlorobenzylidene)-5-(4-ethoxyphenyl)furan-2(3H)-one is unique due to the presence of both the chlorobenzylidene and ethoxyphenyl groups

Properties

Molecular Formula

C19H15ClO3

Molecular Weight

326.8 g/mol

IUPAC Name

(3E)-3-[(2-chlorophenyl)methylidene]-5-(4-ethoxyphenyl)furan-2-one

InChI

InChI=1S/C19H15ClO3/c1-2-22-16-9-7-13(8-10-16)18-12-15(19(21)23-18)11-14-5-3-4-6-17(14)20/h3-12H,2H2,1H3/b15-11+

InChI Key

SJUMKHSTZANKEF-RVDMUPIBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C\C3=CC=CC=C3Cl)/C(=O)O2

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C3Cl)C(=O)O2

Origin of Product

United States

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